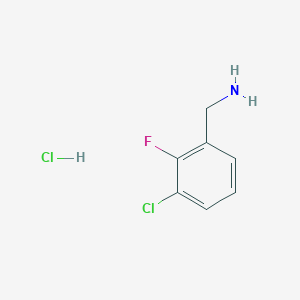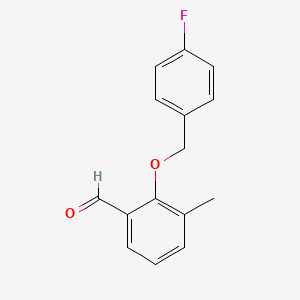
2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 4-fluorobenzyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with 3-methylsalicylaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The general reaction scheme can be represented as follows:
4-Fluorobenzyl alcohol+3-Methylsalicylaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: 2-((4-Fluorobenzyl)oxy)-3-methylbenzoic acid.
Reduction: 2-((4-Fluorobenzyl)oxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its aldehyde group.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorobenzyl alcohol
- 3-Methylsalicylaldehyde
- 2-((4-Fluorobenzyl)oxy)-3-methylbenzoic acid
Uniqueness
2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both an aldehyde and a fluorobenzyl group allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C15H13FO2 |
|---|---|
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H13FO2/c1-11-3-2-4-13(9-17)15(11)18-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3 |
Clave InChI |
POORDUDNYMEQME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C=O)OCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13004257.png)
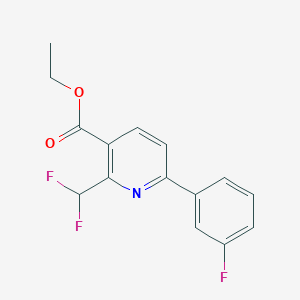

![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13004273.png)
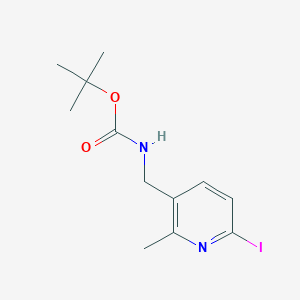
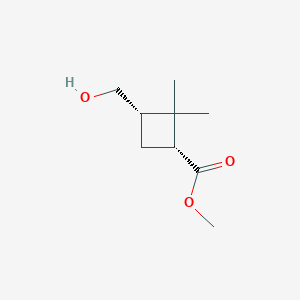
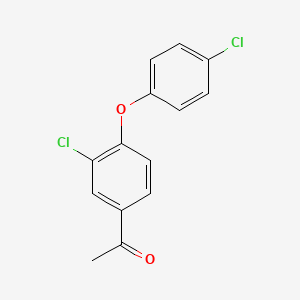
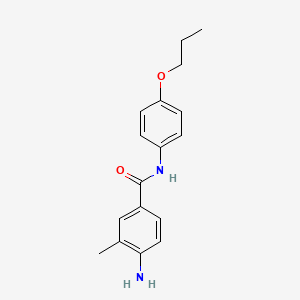
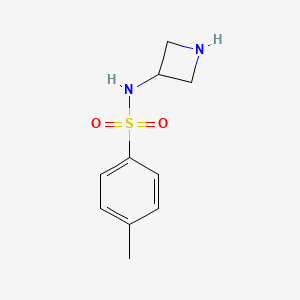
![tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13004316.png)
![Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13004319.png)
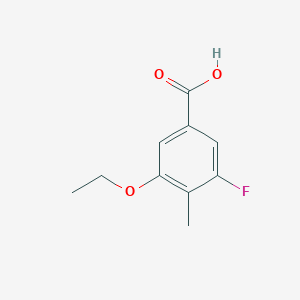
![1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride](/img/structure/B13004342.png)
